Mulberrofuran C
Overview
Description
Mulberrofuran C is a compound that shows protective effects on t-BHP-induced oxidative stress with the EC50 value of 0.41 ± 0.48 uM .
Synthesis Analysis
The proposed retrosynthetic approach towards the synthesis of mulberrofuran C heptamethyl ether involves a [4+2]-cycloaddition reaction between chalcone and dehydroprenylbenzofuran .
Molecular Structure Analysis
Mulberrofuran C has a molecular formula of C34H28O9 . It has been found to be stable and interacting with the active site of the enzymes throughout the course of complex MD simulations .
Chemical Reactions Analysis
The polarizability, chemical reactivity, and chemical hardness of Mulberrofuran C are all determined by the energy gap (difference between HOMO and LUMO). The potent Mulberrofuran C showed the HOMO energies of − 0.23184 eV, and it showed the LUMO energies of − 0.02024 eV with the Egap energies (HOMO–LUMO energy gap) of 0.21160 .
Physical And Chemical Properties Analysis
Mulberrofuran C has a density of 1.5±0.1 g/cm3, a boiling point of 801.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 158.4±0.3 cm3, a polar surface area of 172 Å2, and a molar volume of 394.3±3.0 cm3 .
Scientific Research Applications
Antiviral Activity
Mulberrofuran C has shown potential as an inhibitor for enzymes related to the hepatitis A virus (HAV), specifically targeting the 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) enzymes. This suggests its possible therapeutic use against HAV .
Neuroprotective Effects
Research indicates that Mulberrofuran C exhibits protective effects against oxidative stress and glutamate-induced cell death, which are critical factors in neurodegenerative diseases .
Antioxidant Properties
Mulberrofuran C has demonstrated protective effects on tert-butyl hydroperoxide (t-BHP)-induced oxidative stress, suggesting its role as a potent antioxidant .
Anti-Herpes Activity
This compound has also been reported to have antiviral effects against herpes simplex virus type 1 and 2 (HSV-1 and HSV-2), showcasing its potential in antiviral therapy .
Biogenetic Research
Mulberrofuran C is studied for its biogenetic origins, particularly in relation to Diels-Alder type adducts of chalcone derivatives and dehydroprenyl-2-arylbenzofuran derivatives .
Structural Analysis
Principal Component Analysis (PCA) is utilized to study the conformational changes in proteins when bound with Mulberrofuran C, providing insights into protein dynamics and interactions .
Mechanism of Action
- Primary Targets : Mulberrofuran C has been identified as a potent inhibitor of two major enzymes associated with hepatitis A virus (HAV): 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) .
- Binding Affinity : Mulberrofuran C binds to both 3C pro and RdRP, demonstrating better binding affinity than control compounds (atropine and pyridinyl ester) that were previously identified as HAV inhibitors .
- Stability and Interaction : Molecular dynamics simulations revealed that Mulberrofuran C remains stable and interacts with the active sites of these enzymes throughout the simulation period .
- Potential Drug Candidate : Mulberrofuran C’s ability to target these enzymes makes it a promising drug candidate against HAV infection .
- Absorption : Mulberrofuran C’s oral absorption properties were considered during its selection. It satisfies Lipinski’s rule of five and Jorgensen’s rule of three, indicating favorable oral bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Safety and Hazards
When handling Mulberrofuran C, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGKDESIYCVAOP-UNTHUGQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999250 | |
Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77996-04-4 | |
Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mulberrofuran C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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